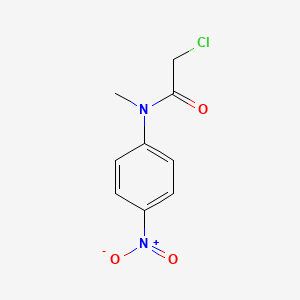

2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide

Description

The exact mass of the compound 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-N-methyl-N-(4-nitrophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN2O3/c1-11(9(13)6-10)7-2-4-8(5-3-7)12(14)15/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAWLWNKATJAODJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30465820 | |

| Record name | 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30465820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2653-16-9 | |

| Record name | 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2653-16-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-N-methyl-N-(4-nitro-phenyl)-acetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002653169 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30465820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-N-methyl-N-(4-nitro-phenyl)-acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.443 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27C6NY666U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide

This guide provides a comprehensive technical overview of the synthetic pathway for 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide, a key intermediate in pharmaceutical manufacturing.[1][2] The methodologies detailed herein are grounded in established chemical principles and supported by peer-reviewed literature and patent filings, ensuring a robust and reproducible framework for researchers, scientists, and professionals in drug development.

Introduction and Strategic Importance

2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide (CAS No: 2653-16-9) is a crucial building block in the synthesis of complex pharmaceutical compounds.[1] Notably, it serves as a significant intermediate in the preparation of Nintedanib, a potent tyrosine kinase inhibitor.[3][4] Its molecular structure, featuring a reactive chloroacetamide group and a nitrophenyl moiety, allows for diverse subsequent chemical transformations. The efficient and scalable synthesis of this intermediate is therefore of paramount importance for the cost-effective production of life-saving therapeutics.

This document outlines a reliable and high-yielding synthetic route, emphasizing the rationale behind procedural choices and providing detailed experimental protocols. The presented pathway is selected for its mild reaction conditions, high purity of the final product, and applicability to large-scale industrial production.[3]

Recommended Synthetic Pathway: A Two-Step Approach

The most effective and industrially viable synthesis of 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide commences with the readily available starting material, p-nitroaniline. The overall transformation is a two-step process:

-

Acylation: Reaction of p-nitroaniline with a chloroacetylating agent to form the intermediate, 2-chloro-N-(4-nitrophenyl)acetamide.

-

Methylation: Subsequent N-methylation of the amide to yield the final product.

This pathway is favored over alternatives, such as the acylation of N-methyl-4-nitroaniline, due to the often harsh conditions (high temperature and pressure) required for the initial methylation of p-nitroaniline, which can impede large-scale manufacturing.[3]

Overall Synthesis Workflow

Caption: High-level overview of the two-step synthesis pathway.

Step 1: Acylation of p-Nitroaniline

The initial step involves the formation of an amide bond through the acylation of the primary amine group of p-nitroaniline. This is a classic nucleophilic acyl substitution reaction.

Mechanistic Rationale and Reagent Selection

The lone pair of electrons on the nitrogen atom of p-nitroaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of the chloroacetylating agent. Chloroacetic acid or its more reactive derivative, chloroacetyl chloride, can be employed for this transformation.[3][5][6] The use of chloroacetic acid is often preferred for its stability and ease of handling in large-scale operations.[3] The reaction proceeds via a tetrahedral intermediate, which then collapses to form the amide product, 2-chloro-N-(4-nitrophenyl)acetamide. The strong electron-withdrawing nature of the nitro group in the para position decreases the nucleophilicity of the amine, which can affect reaction rates.[7]

Detailed Experimental Protocol: Acylation

Materials:

-

p-Nitroaniline

-

Chloroacetic acid

-

Appropriate solvent (e.g., an inert organic solvent)

-

Reaction vessel equipped with a stirrer and temperature control

Procedure:

-

Charge the reaction vessel with p-nitroaniline and the chosen solvent.

-

Stir the mixture to ensure complete dissolution or a homogenous suspension.

-

Slowly add the chloroacetic acid to the reaction mixture. The addition is performed portion-wise or dropwise to control the reaction exotherm.

-

Heat the reaction mixture to a specified temperature and maintain it for a sufficient duration to ensure the reaction goes to completion. Reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[5]

-

Upon completion, cool the reaction mixture to room temperature.

-

The product, 2-chloro-N-(4-nitrophenyl)acetamide, is typically isolated by filtration, followed by washing with a suitable solvent to remove any unreacted starting materials and impurities.

-

Dry the isolated solid under vacuum to obtain the pure intermediate.

Step 2: N-Methylation of 2-Chloro-N-(4-nitrophenyl)acetamide

The second and final step is the methylation of the amide nitrogen to produce 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide.

Mechanistic Rationale and Reagent Selection

This step involves the deprotonation of the amide nitrogen by a base, creating a nucleophilic anion. This anion then attacks the methylating agent in a nucleophilic substitution reaction (SN2).

-

Base: A strong base such as sodium hydroxide is required to deprotonate the amide, which is significantly less basic than an amine.

-

Methylating Agent: Dimethyl sulfate is a highly effective and commonly used methylating agent for this purpose due to its high reactivity.[3] Other methylating agents like methyl chloride can also be used.[3]

-

Solvent System: A biphasic solvent system, such as dichloromethane and water, is often employed.[3] This allows for the separation of the organic product from the aqueous base and inorganic byproducts.

N-Methylation Reaction Mechanism

Caption: Simplified mechanism of the N-methylation step.

Detailed Experimental Protocol: Methylation

Materials:

-

2-chloro-N-(4-nitrophenyl)acetamide (from Step 1)

-

Dimethyl sulfate

-

Sodium hydroxide

-

Dichloromethane

-

Water

Procedure:

-

In a suitable reaction vessel, charge 2-chloro-N-(4-nitrophenyl)acetamide, dichloromethane, and water.[3]

-

While stirring vigorously, add a solution of sodium hydroxide.

-

Cool the mixture and add dimethyl sulfate dropwise, maintaining the temperature between 25-30 °C.[3]

-

After the addition is complete, heat the mixture to 50-60 °C and stir for approximately 3 hours to ensure the reaction is complete.[3]

-

Monitor the reaction progress using HPLC.

-

Upon completion, separate the organic layer. The solvent (dichloromethane) can be removed by distillation under reduced pressure.[3]

-

Cool the resulting mixture to 5-10 °C to induce crystallization of the product.[3]

-

Filter the solid product, wash with cold water, and dry under vacuum.

Product Characterization and Data

The final product, 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide, is typically a yellow solid.[3] Proper characterization is essential to confirm its identity and purity.

| Parameter | Value | Reference |

| Molecular Formula | C₉H₉ClN₂O₃ | [4][8] |

| Molecular Weight | 228.63 g/mol | [4][8] |

| Melting Point | 109.5-110 °C | [4] |

| Appearance | Yellow Solid | [3] |

| Yield | > 95% | [3] |

| Purity (HPLC) | > 99% | [3] |

Safety Considerations

-

p-Nitroaniline: Toxic and should be handled with appropriate personal protective equipment (PPE).

-

Chloroacetic Acid/Chloroacetyl Chloride: Corrosive and lachrymatory. Work in a well-ventilated fume hood.

-

Dimethyl Sulfate: Highly toxic and a suspected carcinogen. Extreme caution must be exercised, and appropriate safety measures must be in place.

-

Sodium Hydroxide: Corrosive. Avoid contact with skin and eyes.

Always consult the Safety Data Sheet (SDS) for each reagent before commencing any experimental work.

Conclusion

The described two-step synthesis of 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide from p-nitroaniline offers a robust, high-yielding, and scalable method for producing this valuable pharmaceutical intermediate. The mild reaction conditions and straightforward purification procedures make it an attractive choice for industrial applications.[3] By understanding the underlying chemical principles and adhering to the detailed protocols, researchers and drug development professionals can confidently and efficiently synthesize this key building block.

References

- Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide.

- Method for preparing N-methyl paranitroaniline.

-

Synthesis of Biologically Active 2-Chloro-N-Alkyl/Aryl Acetamide Derivatives. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

-

2-Chloro-N-methyl-N-(4-nitro-phenyl)-acetamide. PubChem. [Link]

-

2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide - Biochemicals. Bertin Bioreagent. [Link]

-

Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. PMC - NIH. [Link]

-

Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences. [Link]

-

Synthesis of p-Nitroaniline via a Multi-Step Sequence. Magritek. [Link]

-

An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions. Taylor & Francis Online. [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide - Google Patents [patents.google.com]

- 4. 2-CHLORO-N-METHYL-N-(4-NITROPHENYL)ACETAMIDE CAS#: 2653-16-9 [m.chemicalbook.com]

- 5. ijpsr.info [ijpsr.info]

- 6. Design, synthesis, and computational studies of phenylacetamides as antidepressant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. 2-Chloro-N-methyl-N-(4-nitro-phenyl)-acetamide | C9H9ClN2O3 | CID 11436129 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide

Introduction

2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide is a synthetic compound of significant interest within the pharmaceutical and chemical research sectors. Its role as a key intermediate in the synthesis of advanced pharmaceutical ingredients, such as the tyrosine kinase inhibitor Nintedanib, underscores the necessity for a comprehensive understanding of its physicochemical properties.[1] This guide provides a detailed examination of this compound, offering insights into its synthesis, characterization, and fundamental properties to support researchers, scientists, and professionals in drug development.

Chemical Identity and Structure

The unique arrangement of a chloroacetyl group, a methylamino moiety, and a nitrophenyl ring defines the reactivity and physical characteristics of 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide.

-

Chemical Name: 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide

-

CAS Number: 2653-16-9

-

Molecular Formula: C₉H₉ClN₂O₃

-

Molecular Weight: 228.63 g/mol

The structural formula is presented below:

Synthesis Pathway and Rationale

A robust and scalable synthesis of 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide is crucial for its application as a pharmaceutical intermediate. A patented method highlights a two-step process commencing from readily available starting materials.[1]

Logical Flow of Synthesis

Caption: Synthetic route to 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide.

Step-by-Step Synthesis Protocol

Part 1: Chloroacetylation of p-Nitroaniline

-

Reaction Setup: In a reaction vessel equipped with a stirrer and a reflux condenser, suspend p-nitroaniline in a suitable inert solvent.

-

Reagent Addition: Slowly add a chloroacetylating agent, such as chloroacetyl chloride or chloroacetic anhydride. The choice of reagent is critical; chloroacetyl chloride is highly reactive and suitable for this transformation.[1]

-

Reaction Conditions: The reaction mixture is typically heated to reflux to ensure complete conversion. The progress of the reaction should be monitored by a suitable technique like Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, the reaction mixture is cooled, and the intermediate product, 2-chloro-N-(4-nitrophenyl)acetamide, is isolated by filtration and washed to remove impurities.

Part 2: N-Methylation of 2-Chloro-N-(4-nitrophenyl)acetamide

-

Reaction Setup: The dried intermediate is dissolved in an appropriate solvent.

-

Base and Methylating Agent: A base, such as potassium carbonate, is added to deprotonate the amide nitrogen, followed by the addition of a methylating agent like dimethyl sulfate.[1] The use of a base is essential to facilitate the nucleophilic attack of the amide anion on the methylating agent.

-

Reaction Conditions: The reaction is stirred at a controlled temperature until completion, as monitored by TLC.

-

Final Product Isolation and Purification: The final product is isolated through extraction and purified by recrystallization from a suitable solvent system to yield high-purity 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide.[2][3][4]

Physicochemical Properties

A thorough understanding of the physicochemical properties is paramount for handling, formulation, and further chemical transformations.

| Property | Value |

| Physical State | Solid |

| Melting Point | 109.5-110 °C[5] |

| Boiling Point | 374.9±27.0 °C (Predicted)[5] |

| Solubility | Sparingly soluble in Chloroform, DMSO, and Methanol.[5] Soluble in DMF (5 mg/ml) and DMSO (11 mg/ml). Slightly soluble in PBS (pH 7.2) at 0.25 mg/ml. |

| Storage Conditions | Store under inert gas (nitrogen or Argon) at 2-8°C.[5] For stock solutions, store at -80°C for up to 6 months or -20°C for up to 1 month.[6][7][8] |

Analytical Characterization

A suite of analytical techniques is employed to confirm the identity and purity of 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide.

Workflow for Analytical Characterization

Caption: Analytical workflow for compound characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methylene protons adjacent to the chlorine atom, and the N-methyl protons. The chemical shifts will be influenced by the electron-withdrawing nitro group and the amide functionality.

-

¹³C NMR: The carbon NMR spectrum will reveal signals for the aromatic carbons, the carbonyl carbon of the amide, the methylene carbon, and the methyl carbon, providing a complete carbon framework of the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum provides valuable information about the functional groups present. Key expected absorption bands include:

-

Aromatic C-H stretching: ~3100-3000 cm⁻¹

-

Aliphatic C-H stretching: ~2950-2850 cm⁻¹

-

Amide C=O stretching: ~1680-1650 cm⁻¹ (a strong band)[9]

-

Aromatic Nitro N-O stretching (asymmetric and symmetric): ~1550-1475 cm⁻¹ and ~1360-1290 cm⁻¹ (two strong bands)[10][11]

-

C-N stretching: ~1350-1250 cm⁻¹

-

C-Cl stretching: ~800-600 cm⁻¹

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. Due to the presence of chlorine, the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak (M⁺) and any chlorine-containing fragments. The ratio of the M⁺ to M+2 peak will be approximately 3:1, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.[1][5][12]

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for assessing the purity of the synthesized compound. A suitable reversed-phase column with a mobile phase consisting of a mixture of acetonitrile and water or methanol and water is typically employed. The compound's purity is determined by the area percentage of its peak in the chromatogram.

Thermal Analysis (DSC/TGA)

-

Differential Scanning Calorimetry (DSC): DSC is used to determine the melting point and to study thermal transitions. A sharp endothermic peak corresponding to the melting point should be observed.[13][14][15]

-

Thermogravimetric Analysis (TGA): TGA provides information on the thermal stability of the compound by measuring its weight loss as a function of temperature. This analysis can indicate the temperature at which decomposition begins.[14][15][16]

Safety and Handling

Appropriate safety precautions should be taken when handling 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide. It is classified with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, or respiratory irritation.[2] Standard laboratory personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.

Applications in Research and Development

The primary application of 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide is as a building block in organic synthesis. Its utility has been demonstrated in the preparation of oxindole derivatives that act as tyrosine kinase inhibitors.[5] It is also a known intermediate in the synthesis of inhibitors for maternal embryonic leucine zipper kinase (MELK), which have shown potential anticancer activity.[17]

Conclusion

This technical guide has provided a comprehensive overview of the physicochemical properties, synthesis, and analytical characterization of 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide. The detailed protocols and explanatory insights are intended to equip researchers and drug development professionals with the essential knowledge to effectively utilize this important chemical intermediate in their scientific endeavors. Adherence to the described analytical methods will ensure the quality and consistency of the compound, which is critical for its successful application in the synthesis of complex pharmaceutical agents.

References

-

Recrystallization of Impure Acetanilide and Melting Point Determination. (n.d.). Retrieved from [Link]

-

mass spectra - the M+2 peak. (n.d.). Retrieved from [Link]

-

Exp 1 - Recrystallization of Acetanilide. (n.d.). Retrieved from [Link]

-

purification by crystallization. (n.d.). Retrieved from [Link]

-

Purification of Impure Acetanilide. (n.d.). Retrieved from [Link]

-

Organic Compounds Containing Halogen Atoms. (2023, August 29). Chemistry LibreTexts. Retrieved from [Link]

- Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N-(4-nitrophenyl) acetamide. (2020). Google Patents.

-

The N–O stretching vibrations in nitroalkanes... (2018, April 5). Quora. Retrieved from [Link]

-

Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. (2020, January 1). Spectroscopy Online. Retrieved from [Link]

-

Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. (2020, September 1). Spectroscopy Online. Retrieved from [Link]

-

Simultaneous Thermal Analyzer (STA/TGA-DSC). (n.d.). Retrieved from [Link]

-

simultaneous thermal analysis (tga-dta, tga-dsc). (n.d.). CETCO. Retrieved from [Link]

-

Thermal Analysis | DSC, TGA, and Melting Point Testing. (n.d.). Robertson Microlit. Retrieved from [Link]

-

2.8: Thermal Analysis. (2022, August 28). Chemistry LibreTexts. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. glaserr.missouri.edu [glaserr.missouri.edu]

- 3. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]

- 4. cerritos.edu [cerritos.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Solubility of solid intermediate of pharmaceutical compounds in pure organic solvents using semi-empirical models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. quora.com [quora.com]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 14. cetco.com [cetco.com]

- 15. Thermal Analysis | DSC, TGA, and Melting Point Testing [robertson-microlit.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. researchgate.net [researchgate.net]

2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide CAS number 2653-16-9

An In-Depth Technical Guide to 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide (CAS: 2653-16-9)

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide, a key chemical intermediate with significant applications in pharmaceutical synthesis. We will explore its chemical and physical properties, delve into detailed synthesis methodologies with an emphasis on process optimization, and discuss its pivotal role in the development of targeted therapeutics, including tyrosine and MELK kinase inhibitors. Furthermore, this guide outlines critical safety protocols, handling procedures, and analytical characterization techniques essential for laboratory and industrial settings.

Core Compound Identity and Properties

2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide (CAS No. 2653-16-9) is a solid organic compound that serves as a crucial building block in medicinal chemistry.[1][2] Its molecular structure, featuring a reactive chloroacetyl group and a nitrophenyl moiety, makes it a versatile reagent for constructing more complex molecular architectures.

Physicochemical Data Summary

A compilation of the essential chemical and physical properties is presented below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 2653-16-9 | [1][3][4] |

| Molecular Formula | C₉H₉ClN₂O₃ | [1][3][4] |

| Molecular Weight | 228.63 g/mol | [3][4] |

| IUPAC Name | 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide | [4] |

| Appearance | Light Yellow to Yellow Solid | [1][5] |

| Melting Point | 109.5-110 °C | [3] |

| Boiling Point | 374.9 ± 27.0 °C (Predicted) | [3][6] |

| Density | 1.391 ± 0.06 g/cm³ (Predicted) | [5][6] |

| Solubility | DMF: 5 mg/ml, DMSO: 11 mg/ml | [1] |

Synthesis and Manufacturing: A Process Chemistry Perspective

The synthesis of 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide is a critical step in the manufacturing pipeline for several active pharmaceutical ingredients (APIs). Historically, routes involved harsh conditions, but modern methodologies have focused on improving efficiency, safety, and scalability.

Modern Synthetic Route: Acylation and Methylation

A novel and industrially advantageous synthetic route utilizes p-nitroaniline as a readily available starting material.[7] This method avoids the high temperatures and pressures required by older processes that start from p-bromonitrobenzene.[7] The logic behind this improved pathway is the use of common, market-available reagents and milder reaction conditions, making it suitable for large-scale production.[7]

The overall process can be visualized as a two-step sequence:

Caption: Optimized two-step synthesis of the target compound.

Detailed Experimental Protocol

The following protocol is a self-validating system adapted from established methodologies.[7] Each step is designed for high yield and purity.

Step A: Synthesis of 2-Chloro-N-(4-nitrophenyl)acetamide

-

Setup: To a reaction vessel equipped with a stirrer, add p-nitroaniline (1.0 mol), toluene (320 mL), and water (250 mL).

-

Base Addition: Add triethylamine (1.0 mol) to the mixture and stir for 20 minutes to create a uniform suspension.

-

Acylation: Cool the mixture to 15 ± 5 °C. Slowly add chloroacetyl chloride (1.0 mol) dropwise over approximately 3 hours, maintaining the temperature. The use of an acid-binding agent like triethylamine is crucial to neutralize the HCl byproduct, driving the reaction to completion.

-

Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature for 1 hour.

-

Isolation: Filter the resulting solid, wash with water, and dry to obtain 2-chloro-N-(4-nitrophenyl)acetamide. A typical yield is around 86.5%.[7]

Step B: Synthesis of 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide

-

Setup: In a separate reaction vessel, dissolve the product from Step A (1.0 mol) in a suitable solvent.

-

Catalyst and Reagent: Add a basic catalyst, such as potassium carbonate, followed by a methylating agent like dimethyl sulfate.[7] The basic catalyst facilitates the deprotonation of the amide nitrogen, making it a more potent nucleophile for the subsequent methylation.

-

Methylation Reaction: Stir the mixture at room temperature. The reaction progress should be monitored by a suitable technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Workup and Isolation: Once the reaction is complete, quench the reaction mixture and extract the product using an appropriate organic solvent.

-

Purification: Purify the crude product by recrystallization to yield the final target compound, 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide.

Applications in Drug Discovery and Development

This compound is not an end-product but a critical precursor in the synthesis of advanced therapeutics. Its structure is strategically designed for subsequent chemical modifications.

Key Intermediate for Kinase Inhibitors

2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide is a documented intermediate in the synthesis of Nintedanib, a potent tyrosine kinase inhibitor.[7] Nintedanib is an approved oral medication for treating idiopathic pulmonary fibrosis.[7] The compound is also used to prepare oxindole derivatives that act as tyrosine kinase inhibitors.[3][8]

Furthermore, it serves as a synthetic intermediate for inhibitors of Maternal Embryonic Leucine Zipper Kinase (MELK), which have shown potential anticancer activity.[1][9] MELK is a promising target in oncology as its inhibition can suppress the growth of cancer cells, particularly in triple-negative breast cancer (TNBC).[1]

Caption: Role as an intermediate for targeted therapies.

Analytical Characterization

To ensure the identity, purity, and quality of 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide, a suite of analytical techniques is employed. Suppliers of this compound typically provide a Certificate of Analysis (CoA) with comprehensive characterization data.[10]

-

Nuclear Magnetic Resonance (NMR): ¹H-NMR and ¹³C-NMR spectroscopy are used to confirm the molecular structure.

-

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern. The expected (M+H)⁺ ion is at m/z 229.5.[7]

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound.

-

Infrared Spectroscopy (IR): Helps to identify the functional groups present in the molecule.

Safety, Handling, and Storage

Proper handling of this chemical is imperative due to its hazardous nature. All procedures should be conducted in a well-ventilated area or fume hood, with appropriate personal protective equipment.

Hazard Identification and GHS Classification

The compound is classified as hazardous under the Globally Harmonized System (GHS).[4]

| GHS Pictogram | Hazard Class | Hazard Statement |

| Corrosion | Serious Eye Damage | H318: Causes serious eye damage |

| Exclamation Mark | Acute Toxicity (Oral, Dermal, Inhalation) | H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled |

| Exclamation Mark | Skin Irritation | H315: Causes skin irritation |

| Exclamation Mark | Specific Target Organ Toxicity | H335: May cause respiratory irritation |

Recommended Handling and Storage

-

Personal Protective Equipment (PPE): Wear chemical safety goggles, protective gloves, and a lab coat.[11]

-

Handling: Avoid breathing dust. Wash hands and any exposed skin thoroughly after handling.[11] Do not eat, drink, or smoke in the work area.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. For long-term stability (≥ 4 years), storage at -20°C is recommended.[1][12][13] Keep away from moisture.[12][13]

Conclusion

2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide is a high-value chemical intermediate whose importance is intrinsically linked to the synthesis of modern targeted pharmaceuticals. Its well-defined synthesis routes, particularly the newer, more scalable methods, ensure its continued availability for drug development pipelines. A thorough understanding of its properties, applications, and safety profile is essential for any researcher or scientist working with this versatile compound.

References

-

Cayman Chemical. (2025). Safety Data Sheet: 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide.

-

ChemicalBook. 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide.

-

Bertin Bioreagent. 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide.

-

Google Patents. (2020). CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N-(4-nitrophenyl) acetamide.

-

PubChem. 2-Chloro-N-methyl-N-(4-nitro-phenyl)-acetamide.

-

MedchemExpress. 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide.

-

ChemicalBook. 2-CHLORO-N-METHYL-N-(4-NITROPHENYL)ACETAMIDE | 2653-16-9.

-

Cayman Chemical. 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide.

-

Sigma-Aldrich. 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide.

-

Pharmaffiliates. 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide.

-

ChemScene. 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide.

-

ChemicalBook. CAS DataBase 2653-16-9.

-

International Journal of ChemTech Research. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES.

-

Home Sunshine Pharma. 2-CHLORO-N-METHYL-N-(4-NITROPHENYL)ACETAMIDE CAS 2653-16-9.

-

Fisher Scientific. (2024). SAFETY DATA SHEET.

-

Sigma-Aldrich. (2024). SAFETY DATA SHEET.

-

SynThink Research Chemicals. 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide.

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. 2-CHLORO-N-METHYL-N-(4-NITROPHENYL)ACETAMIDE CAS#: 2653-16-9 [m.chemicalbook.com]

- 4. 2-Chloro-N-methyl-N-(4-nitro-phenyl)-acetamide | C9H9ClN2O3 | CID 11436129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-CHLORO-N-METHYL-N-(4-NITROPHENYL)ACETAMIDE CAS 2653-16-9 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 6. 2653-16-9 | CAS DataBase [m.chemicalbook.com]

- 7. CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide - Google Patents [patents.google.com]

- 8. 2-CHLORO-N-METHYL-N-(4-NITROPHENYL)ACETAMIDE | 2653-16-9 [chemicalbook.com]

- 9. 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide - Biochemicals - CAT N°: 35536 [bertin-bioreagent.com]

- 10. synthinkchemicals.com [synthinkchemicals.com]

- 11. fishersci.com [fishersci.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. medchemexpress.com [medchemexpress.com]

Molecular structure and characterization of 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide

An In-Depth Technical Guide to the Molecular Structure and Characterization of 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide

Executive Summary

This technical guide provides a comprehensive analysis of 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide, a key synthetic intermediate in contemporary pharmaceutical development. The compound, identified by CAS number 2653-16-9, is notably utilized in the synthesis of Nintedanib, a potent tyrosine kinase inhibitor, and various Maternal Embryonic Leucine Zipper Kinase (MELK) inhibitors with demonstrated anticancer activity.[1][2] This document is structured to serve researchers and drug development professionals, offering an in-depth exploration of the molecule's synthesis, molecular architecture, and a multi-faceted spectroscopic characterization strategy. By integrating theoretical principles with field-proven experimental protocols, this guide explains not only the "how" but also the critical "why" behind the scientific methodologies, ensuring a robust and validated understanding of the target molecule.

Introduction & Significance

The precise characterization of chemical intermediates is a cornerstone of safe and efficient drug development. 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide is a molecule of significant interest due to its role as a versatile building block in medicinal chemistry. Its structure combines a reactive chloroacetyl group with a substituted aromatic ring, making it amenable to further functionalization in the synthesis of complex active pharmaceutical ingredients (APIs).

Chemical Identity and Physicochemical Properties

A clear understanding of a compound's fundamental properties is the prerequisite for its successful application and handling. The key identifiers and properties for 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide | [3] |

| CAS Number | 2653-16-9 | [2][3][4] |

| Molecular Formula | C₉H₉ClN₂O₃ | [2][3][4] |

| Molecular Weight | 228.63 g/mol | [3][4] |

| Physical Form | Solid | [2] |

| Melting Point | 109.5-110 °C | [4] |

| InChI Key | JAWLWNKATJAODJ-UHFFFAOYSA-N | [2][3] |

| Common Synonyms | α-Chloro-N-methyl-p-nitroacetanilide, Nintedanib Impurity 7 | [3] |

Synthesis Pathway Analysis

The selection of a synthetic route is a critical decision driven by factors such as yield, purity, scalability, and the mildness of reaction conditions. For 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide, a novel two-step pathway starting from p-nitroaniline has proven superior to older methods that required harsh conditions.[1]

Rationale for Synthetic Route Selection

An established route for this compound involves the condensation of p-bromonitrobenzene with monomethylamine, followed by amidation. However, this process necessitates high temperatures and pressures, making it less suitable for large-scale industrial production.[1] The preferred modern approach involves the acylation of p-nitroaniline followed by methylation. This pathway is advantageous due to its mild reaction conditions, high yields, and ease of control, making it highly amenable to scaling.[1]

Detailed Synthesis Protocol

The following protocol outlines the two-step synthesis from p-nitroaniline. The choice of triethylamine as a base in Step 1 is crucial for scavenging the HCl byproduct of the acylation, driving the reaction to completion. The subsequent methylation in Step 2 specifically targets the amide nitrogen, a transformation confirmed by the spectroscopic methods detailed later in this guide.

Step 1: Synthesis of 2-chloro-N-(4-nitrophenyl)acetamide

-

To a reaction vessel, add p-nitroaniline (1.0 mol), toluene (320 mL), and water (250 mL).

-

Stir the mixture for 20 minutes to ensure adequate suspension.

-

Add triethylamine (1.0 mol) to the mixture.

-

Cool the reaction vessel to 15 ±5 °C using an ice bath.

-

Slowly add chloroacetyl chloride (1.0 mol) dropwise over approximately 3 hours, maintaining the temperature. The slow addition is critical to control the exothermic reaction.

-

After the addition is complete, allow the mixture to stir at room temperature for 1 hour.

-

Filter the resulting precipitate, wash with water, and dry to obtain 2-chloro-N-(4-nitrophenyl)acetamide.[1]

Step 2: Synthesis of 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide

-

Dissolve the 2-chloro-N-(4-nitrophenyl)acetamide intermediate in a suitable solvent such as dichloromethane or water.[1]

-

Add an alkaline catalyst, such as potassium carbonate or sodium hydroxide.[1]

-

Introduce a methylating agent, such as dimethyl sulfate.[1]

-

Stir the reaction at room temperature until completion, monitoring progress with Thin Layer Chromatography (TLC).

-

Upon completion, perform an aqueous workup to separate the organic and aqueous layers.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide.[1]

Synthesis Workflow Diagram

Sources

- 1. CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide - Google Patents [patents.google.com]

- 2. caymanchem.com [caymanchem.com]

- 3. 2-Chloro-N-methyl-N-(4-nitro-phenyl)-acetamide | C9H9ClN2O3 | CID 11436129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-CHLORO-N-METHYL-N-(4-NITROPHENYL)ACETAMIDE CAS#: 2653-16-9 [m.chemicalbook.com]

Spectroscopic Characterization of 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide: A Technical Guide

Introduction

2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide is a key synthetic intermediate in the pharmaceutical industry.[1][2] Its precise chemical structure and purity are paramount for the successful synthesis of active pharmaceutical ingredients. This technical guide provides a comprehensive overview of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). This document is intended for researchers, scientists, and drug development professionals, offering in-depth analysis and practical, field-proven insights into the structural elucidation of this important molecule.

The structural integrity of 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide is confirmed through the synergistic application of multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they offer an unambiguous confirmation of the compound's identity. This guide will delve into the predicted and reported spectroscopic data, explaining the causal relationships between the molecular structure and the observed spectral features.

Chemical Structure and Overview

The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure.

Figure 1: Chemical structure of 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Predicted ¹H NMR Spectrum

The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.30 | Doublet | 2H | Ar-H (ortho to NO₂) |

| ~7.60 | Doublet | 2H | Ar-H (meta to NO₂) |

| ~4.40 | Singlet | 2H | -CH₂Cl |

| ~3.40 | Singlet | 3H | -NCH₃ |

Interpretation:

-

The aromatic region is expected to show two doublets, characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the electron-withdrawing nitro group will be significantly deshielded and appear at a lower field (~8.30 ppm) compared to the protons meta to the nitro group (~7.60 ppm).

-

The singlet at approximately 4.40 ppm is assigned to the two protons of the chloromethyl group (-CH₂Cl). The electronegative chlorine atom causes a downfield shift.

-

The singlet at around 3.40 ppm corresponds to the three protons of the N-methyl group (-NCH₃).

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum reveals the number of unique carbon environments in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~168 | C=O (amide) |

| ~148 | Ar-C (C-NO₂) |

| ~145 | Ar-C (C-N) |

| ~129 | Ar-CH |

| ~125 | Ar-CH |

| ~43 | -CH₂Cl |

| ~38 | -NCH₃ |

Interpretation:

-

The amide carbonyl carbon is expected to be the most downfield signal, around 168 ppm.

-

The aromatic carbons attached to the nitrogen and the nitro group will be deshielded and appear in the 145-148 ppm region.

-

The protonated aromatic carbons will appear in the typical aromatic region of 125-129 ppm.

-

The aliphatic carbons of the chloromethyl and N-methyl groups are expected at approximately 43 ppm and 38 ppm, respectively.

Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR data is crucial for accurate structural elucidation.[3][4]

-

Sample Preparation: Dissolve 5-25 mg of 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[3] The sample should be free of particulate matter.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a one-pulse ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 250:1 for quantitative analysis).[5]

-

Set the spectral width to cover the expected range of chemical shifts (e.g., -1 to 10 ppm).

-

Integrate all peaks and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).[3][6]

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

A larger sample quantity (50-100 mg) may be required.[3]

-

Set the spectral width to an appropriate range (e.g., -10 to 200 ppm).

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.[7]

Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration |

| ~3100-3000 | Medium | Aromatic C-H | Stretch |

| ~2950-2850 | Medium | Aliphatic C-H | Stretch |

| ~1680 | Strong | Amide C=O | Stretch |

| ~1590, ~1490 | Medium | Aromatic C=C | Stretch |

| ~1520 | Strong | N-O (asymmetric) | Stretch |

| ~1345 | Strong | N-O (symmetric) | Stretch |

| ~1300 | Medium | C-N | Stretch |

| ~750 | Strong | C-Cl | Stretch |

Interpretation:

-

The strong absorption at around 1680 cm⁻¹ is a clear indicator of the amide carbonyl group.[8]

-

The two strong bands at approximately 1520 cm⁻¹ and 1345 cm⁻¹ are characteristic of the asymmetric and symmetric stretching vibrations of the nitro group (NO₂), respectively.[9]

-

The presence of aromatic C-H and C=C stretching vibrations confirms the benzene ring.

-

The C-Cl stretch is expected in the fingerprint region, typically around 750 cm⁻¹.[9]

Experimental Protocol for FT-IR Spectroscopy

The choice of sampling technique depends on the physical state of the sample.[10][11]

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and acquire the sample spectrum.

-

The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

-

Figure 2: General workflow for spectroscopic analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Reported and Predicted Mass Spectrum

-

Molecular Ion: The molecular weight of 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide is 228.63 g/mol .[12] The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 228. Due to the presence of chlorine, an isotope peak (M+2) at m/z 230 with about one-third the intensity of the M⁺ peak is also expected.

-

Protonated Molecule: A patent for the synthesis of this compound reports a Fast Atom Bombardment (FAB) mass spectrum with a peak at m/z 229.5, corresponding to the protonated molecule ([M+H]⁺).

Predicted Fragmentation Pathway

The fragmentation of the molecular ion is a key feature of the mass spectrum.

Figure 3: Predicted fragmentation pathway.

Interpretation of Fragmentation:

-

Loss of a chloromethyl radical (•CH₂Cl): This would result in a fragment at m/z 182.

-

Cleavage of the amide bond: This can lead to the formation of a chloroacetyl cation ([CH₂ClO]⁺) at m/z 77/79 or a fragment corresponding to the rest of the molecule.

-

Loss of the nitro group (•NO₂): This would give a fragment at m/z 182.

-

Further fragmentation of these initial ions can lead to other characteristic peaks.

Experimental Protocol for Mass Spectrometry

A general protocol for obtaining a mass spectrum is as follows:[13]

-

Sample Preparation: Prepare a dilute solution of the sample (around 10-100 µg/mL) in a suitable volatile solvent like methanol or acetonitrile.[13]

-

Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

-

Data Acquisition:

-

Introduce the sample into the ion source.

-

Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

-

The instrument will detect the mass-to-charge ratio of the molecular ion and its fragments.

-

Conclusion

The comprehensive analysis of NMR, IR, and MS data provides a self-validating system for the structural confirmation of 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide. The predicted spectra, based on established chemical principles, are in close agreement with the expected electronic and structural features of the molecule. This guide serves as a valuable resource for scientists, ensuring the accurate identification and quality control of this vital pharmaceutical intermediate.

References

-

A Standardized Protocol for Assuring the Validity of Proteomics Results from Liquid Chromatography–High-Resolution Mass Spectrometry. (2023). NIH. Retrieved from [Link]

-

Sample Preparation Protocol for Open Access MS. Mass Spectrometry Research Facility. Retrieved from [Link]

-

Mass Spectrometry Protocols and Methods. Springer Nature Experiments. Retrieved from [Link]

-

Sample preparation for FT-IR. University of Colorado Boulder. Retrieved from [Link]

-

SOP for Calibration of FT-IR Spectrometer. Pharmaguideline. Retrieved from [Link]

-

Fourier Transform Infrared Spectrometry ASTM E168, ASTM E1252. Intertek. Retrieved from [Link]

-

NMR Sample Preparation. Iowa State University. Retrieved from [Link]

-

NMR Guidelines for ACS Journals. ACS Publications. Retrieved from [Link]

-

NMR Sample Preparation. Western University. Retrieved from [Link]

-

Common Sampling Techniques of FTIR Spectroscopy. (2023). Edinburgh Instruments. Retrieved from [Link]

-

Guide to FT-IR Spectroscopy. Bruker. Retrieved from [Link]

-

2-Chloro-N-(2-methyl-4-nitrophenyl)acetamide - Optional[13C NMR]. SpectraBase. Retrieved from [Link]

-

Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines. (2025). ResearchGate. Retrieved from [Link]

-

Quantitative NMR Spectroscopy. University of St Andrews. Retrieved from [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Retrieved from [Link]

-

IR Chart. University of California, Los Angeles. Retrieved from [Link]

-

IR Spectrum and Characteristic Absorption Bands. (2021). Chemistry LibreTexts. Retrieved from [Link]

-

2-Chloro-N-methyl-N-(4-nitro-phenyl)-acetamide. PubChem. Retrieved from [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. 2-CHLORO-N-METHYL-N-(4-NITROPHENYL)ACETAMIDE | 2653-16-9 [chemicalbook.com]

- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 4. publish.uwo.ca [publish.uwo.ca]

- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 6. pubsapp.acs.org [pubsapp.acs.org]

- 7. Fourier Transform Infrared Spectrometry ASTM E168, ASTM E1252 [intertek.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. edinst.com [edinst.com]

- 11. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 12. 2-Chloro-N-methyl-N-(4-nitro-phenyl)-acetamide | C9H9ClN2O3 | CID 11436129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

The Multifaceted Biological Activities of N-Substituted Chloroacetamide Derivatives: A Technical Guide for Drug Discovery Professionals

Foreword: Unlocking the Therapeutic Potential of a Versatile Scaffold

The N-substituted chloroacetamide scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Its inherent reactivity, conferred by the electrophilic chloromethyl group, coupled with the vast chemical space accessible through substitution at the amide nitrogen, has made it a fertile ground for the discovery of novel therapeutic agents. This guide provides a comprehensive exploration of the diverse biological landscape of these derivatives, offering researchers, scientists, and drug development professionals a detailed understanding of their synthesis, mechanisms of action, and structure-activity relationships. We will delve into their well-established anticancer and antimicrobial properties, while also shedding light on their emerging roles as anti-inflammatory, herbicidal, and anthelmintic agents. Through a synthesis of technical data, field-proven insights, and detailed experimental protocols, this document aims to empower the scientific community to further harness the therapeutic potential of this versatile chemical class.

The Chemistry of N-Substituted Chloroacetamides: Synthesis and Reactivity

The synthetic accessibility of N-substituted chloroacetamides is a key driver of their widespread investigation. The most common and straightforward method involves the acylation of a primary or secondary amine with chloroacetyl chloride.[1][2][3] This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. The choice of solvent and base can be optimized depending on the reactivity and solubility of the starting amine.

The chemical reactivity of the N-substituted chloroacetamide core is dominated by the electrophilic nature of the α-carbon bearing the chlorine atom. This makes it susceptible to nucleophilic attack, most notably by the thiol groups of cysteine residues in proteins. This ability to form covalent bonds with biological macromolecules is a cornerstone of the mechanism of action for many of these derivatives.

General Synthesis Protocol: N-Aryl Chloroacetamides

This protocol describes a general method for the synthesis of N-aryl chloroacetamides, a class of derivatives with prominent biological activities.

Materials:

-

Substituted aniline (1.0 eq)

-

Chloroacetyl chloride (1.2 eq)

-

Triethylamine (1.5 eq) or another suitable base

-

Anhydrous solvent (e.g., dichloromethane, benzene, or tetrahydrofuran)

-

Magnetic stirrer and stirring bar

-

Round-bottom flask

-

Dropping funnel

-

Ice bath

Procedure:

-

Dissolve the substituted aniline in the anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution in an ice bath.

-

Add the base (e.g., triethylamine) to the solution.

-

Slowly add chloroacetyl chloride dropwise to the stirred solution via a dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is typically washed with water, dilute acid, and brine to remove unreacted starting materials and byproducts.

-

The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[3]

Synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: A Specific Example

This protocol details the synthesis of a specific bioactive thiazole-containing chloroacetamide derivative.[4][5]

Step 1: Synthesis of 4-(4-bromophenyl)thiazol-2-amine (Intermediate I)

-

A mixture of p-bromoacetophenone (0.1 mol), thiourea (0.2 mol), and iodine (0.1 mol) is refluxed in a round-bottom flask for 12 hours.[4]

-

The resulting solid is collected and washed to yield the intermediate thiazole.

Step 2: Synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide

-

The 4-(4-bromophenyl)thiazol-2-amine intermediate (0.01 mol) is dissolved in a suitable solvent such as tetrahydrofuran.

-

The solution is cooled to 0°C, and triethylamine is added.

-

Chloroacetyl chloride (0.012 mol) is added dropwise, and the reaction is stirred at 0°C for 2 hours and then at room temperature overnight.[6]

-

The reaction mixture is then worked up as described in the general protocol to yield the final product.

Anticancer Activity: Targeting the Hallmarks of Malignancy

N-substituted chloroacetamide derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a wide range of cancer cell lines.[7][8] Their mechanisms of action are often multifaceted, involving the induction of apoptosis, inhibition of key enzymes involved in cancer progression, and the generation of reactive oxygen species (ROS).

Induction of Apoptosis: A Key Mechanism of Action

A primary mechanism by which N-substituted chloroacetamides exert their anticancer effects is through the induction of programmed cell death, or apoptosis. This process is often mediated by the activation of the caspase cascade, a family of cysteine proteases that execute the apoptotic program.[9][10]

Several studies have shown that these derivatives can activate initiator caspases, such as caspase-8 and caspase-9, which in turn activate executioner caspases like caspase-3, leading to the cleavage of cellular substrates and the dismantling of the cell.[9] The activation of the intrinsic apoptotic pathway is often linked to the modulation of the Bcl-2 family of proteins, which regulate mitochondrial outer membrane permeabilization.[11][12][13][14]

Enzyme Inhibition in Cancer Therapy

Beyond apoptosis induction, N-substituted chloroacetamides have been shown to inhibit various enzymes that are critical for cancer cell survival and proliferation. Their ability to act as covalent inhibitors, targeting cysteine residues in the active sites of enzymes, makes them particularly effective. Notable targets include:

-

Glutathione S-transferase (GST): Overexpression of GST is associated with drug resistance in cancer. Chloroacetamide derivatives can form conjugates with glutathione, leading to the inhibition of GST and potentially resensitizing cancer cells to chemotherapy.[8]

-

Kinases: Several kinases are involved in oncogenic signaling pathways. Chloroacetamide-based compounds have been developed as irreversible inhibitors of kinases such as Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs).[15]

Structure-Activity Relationship (SAR) in Anticancer Derivatives

The anticancer activity of N-substituted chloroacetamides is highly dependent on the nature of the substituent at the amide nitrogen.

| Derivative Class | Key Structural Features | Observed Anticancer Activity | Reference |

| N-(Thiazol-2-yl)-2-chloroacetamides | Presence of a thiazole ring, often with aryl substitutions. | Potent activity against various cancer cell lines, including breast cancer (MCF7). Electron-withdrawing groups on the phenylamino moiety can enhance activity. | [4][16] |

| N-Aryl-2-chloroacetamides | Substitution on the aryl ring. | Halogen substitutions (e.g., chloro, bromo) on the phenyl ring can increase lipophilicity and cytotoxic activity. | [17] |

| Dichloroacetamide Derivatives | Two chlorine atoms on the acetyl group. | Generally show reduced cytotoxic activity compared to their monochloro counterparts. |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

N-substituted chloroacetamide derivative stock solution

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well flat-bottom sterile culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the N-substituted chloroacetamide derivative in culture medium and add them to the wells. Include a vehicle control (e.g., DMSO). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Antimicrobial Activity: A Broad Spectrum of Action

N-substituted chloroacetamide derivatives have long been recognized for their potent antimicrobial properties, exhibiting activity against a wide range of bacteria and fungi.[1][2] Their mechanism of action often involves the disruption of essential cellular processes through the alkylation of key biomolecules.

Mechanism of Antimicrobial Action

The antimicrobial efficacy of N-substituted chloroacetamides is largely attributed to their ability to act as electrophiles and react with nucleophilic residues in essential microbial proteins and enzymes. This covalent modification can lead to the inactivation of these targets and ultimately, cell death. Potential mechanisms include:

-

Inhibition of Cell Wall Synthesis: Some derivatives have been shown to target enzymes involved in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.[6]

-

Enzyme Inhibition: A broad range of microbial enzymes containing reactive cysteine residues are potential targets for these compounds.

Structure-Activity Relationship (SAR) in Antimicrobial Derivatives

The antimicrobial spectrum and potency of N-substituted chloroacetamides are significantly influenced by the nature of the N-substituent.

| Derivative Class | Key Structural Features | Observed Antimicrobial Activity | Reference |

| N-Aryl Chloroacetamides | Halogen substitutions on the phenyl ring. | Increased lipophilicity due to halogen atoms (F, Cl, Br) often correlates with enhanced antimicrobial activity, likely due to improved cell membrane penetration. | [17][18] |

| Thiazole-containing Derivatives | Presence of a thiazole moiety. | Often exhibit broad-spectrum antibacterial and antifungal activity. | [3] |

| Aliphatic N-Substituted Chloroacetamides | Varies depending on the alkyl chain. | Activity can be modulated by the length and branching of the alkyl group. | [1] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Materials:

-

Bacterial or fungal strain of interest

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

-

N-substituted chloroacetamide derivative stock solution

-

Sterile 96-well microtiter plates

-

Inoculating loop or sterile swabs

-

Spectrophotometer or McFarland standards

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard.

-

Serial Dilutions: Prepare serial twofold dilutions of the N-substituted chloroacetamide derivative in the broth medium directly in the wells of the 96-well plate.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

-

Incubation: Incubate the plate at the appropriate temperature and for the recommended duration for the specific microorganism.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Emerging Biological Activities: Expanding the Therapeutic Horizon

While the anticancer and antimicrobial activities of N-substituted chloroacetamides are well-documented, recent research has unveiled their potential in other therapeutic areas.

Anti-inflammatory Activity

Several N-substituted chloroacetamide derivatives have been reported to possess anti-inflammatory properties.[19][20] The mechanism of action is often linked to the inhibition of key inflammatory enzymes such as cyclooxygenases (COX-1 and COX-2).[20] By inhibiting these enzymes, these compounds can reduce the production of prostaglandins, which are key mediators of inflammation and pain. Some derivatives have shown promising in vitro inhibitory activity against COX enzymes.[21]

Herbicidal Activity

The chloroacetamide class of compounds has a long history of use as herbicides in agriculture.[7][18][22][23][24] Their mode of action in plants is primarily through the inhibition of very-long-chain fatty acid (VLCFA) synthesis. This disruption of lipid metabolism interferes with cell division and growth, ultimately leading to the death of susceptible weeds. The EC50 values for some derivatives against certain weed species are in the low mg/L range.[23][25]

Anthelmintic and Antiviral Activities

Preliminary studies have suggested that some N-substituted chloroacetamide derivatives may possess anthelmintic and antiviral activities.[26] For instance, some chloro-substituted chalcone derivatives, which share some structural similarities, have shown potential as anthelmintic agents by targeting tubulin.[26] In the realm of antiviral research, chloroacetamide-based compounds have been explored as covalent inhibitors of viral proteases, such as the 3CL protease of SARS-CoV-2.[27] Further research is needed to fully elucidate the potential of this chemical class in these therapeutic areas.

Conclusion and Future Directions

The N-substituted chloroacetamide scaffold represents a highly versatile and promising platform for the development of new therapeutic agents. Their synthetic tractability, coupled with a diverse range of biological activities, makes them an attractive starting point for drug discovery programs. The covalent-binding mechanism of action of many of these derivatives offers the potential for high potency and prolonged duration of action.

Future research in this area should focus on:

-

Target Identification and Validation: Elucidating the specific molecular targets for the various biological activities will enable more rational drug design.

-

Structure-Based Drug Design: Utilizing computational modeling and structural biology to design more potent and selective inhibitors.

-

Optimization of Pharmacokinetic and Toxicological Profiles: Modifying the chemical structure to improve drug-like properties and minimize off-target toxicity.

-

Exploration of Novel Therapeutic Areas: Systematically screening libraries of N-substituted chloroacetamide derivatives for activity in a wider range of diseases.

By continuing to explore the rich chemical and biological landscape of N-substituted chloroacetamides, the scientific community is well-positioned to unlock new and effective treatments for a host of human diseases.

References

-

Bogdanović, A., Lazić, A., Grujić, S., Dimkić, I., Stanković, S., & Petrović, S. (2021). Characterisation of twelve newly synthesised N-(substituted phenyl)-2-chloroacetamides with QSAR analysis and antimicrobial activity tests. Arhiv za higijenu rada i toksikologiju, 72(1), 70-79. [Link]

-

Sharma, D., Kumar, R., & Singh, P. (2019). Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents. BMC chemistry, 13(1), 1-16. [Link]

-

Patel, K. D., Patel, H. D., & Patel, N. C. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research, 3(1), 169. [Link]

-

El-Zemity, S. R., Esmaiel, K. E., & Badawy, M. E. (2021). Synthesis, Herbicidal Activity and Molecular Docking of some New Chloroacetamide Derivatives. Alexandria Science Exchange Journal, 42(2), 341-350. [Link]

-

Sharma, D., Kumar, R., & Singh, P. (2020). Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents. BMC Chemistry, 13(1), 1-16. [Link]

-

Patel, K. D., Patel, H. D., & Patel, N. C. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research, 3(1). [Link]

-

Rawal, B. M., Patel, K. D., & Patel, N. C. (2011). Synthesis and antibacterial activities of N-chloro aryl acetamide substituted thaizole and 2, 4-thazolidinedione derivatives. Archives of Applied Science Research, 3(5), 540-548. [Link]

-

El-Zemity, S. R., Esmaiel, K. E., & Badawy, M. E. (2024). Design, synthesis, pharmacophore modeling, and molecular docking of some novel chloroacetamide derivatives as herbicidal agents. Chemical and Biological Technologies in Agriculture, 11(1), 1-21. [Link]

-

Havryshchuk, L., Horishny, V., Furdychko, D., Kryshchyshyn-Dylevych, A., Kaminskyy, D., & Lesyk, R. (2025). Synthesis, anticancer properties evaluation and in silico studies of 2-chloro- and 2,2-dichloroacetamides bearing thiazole scaffolds. ScienceRise: Pharmaceutical Science, (1 (53)), 72-84. [Link]

-

Havryshchuk, L., Horishny, V., Furdychko, D., Kryshchyshyn-Dylevych, A., Kaminskyy, D., & Lesyk, R. (2025). SYNTHESIS, ANTICANCER PROPERTIES EVALUATION AND IN SILICO STUDIES OF 2-CHLORO- AND 2,2-DICHLOROACETAMIDES BEARING THIAZOLE SCAFFOLDS. ScienceRise: Pharmaceutical Science, (1 (53)). [Link]

-

El-Zemity, S. R., Esmaiel, K. E., & Badawy, M. E. (2024). Design, synthesis, pharmacophore modeling, and molecular docking of some novel chloroacetamide derivatives as herbicidal agents. Chemical and Biological Technologies in Agriculture, 11(1), 124. [Link]

-

Havryshchuk, L., Horishny, V., Furdychko, D., Kryshchyshyn-Dylevych, A., Kaminskyy, D., & Lesyk, R. (2025). Synthesis, anticancer properties evaluation and in silico studies of 2-chloro- and 2,2-dichloroacetamides bearing thiazole scaffolds. ScienceRise: Pharmaceutical Science, (1 (53)), 72-84. [Link]

-

Sharma, D., Kumar, R., & Singh, P. (2019). Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents. BMC chemistry, 13, 1-16. [Link]

-

El-Zemity, S. R., Esmaiel, K. E., & Badawy, M. E. (2021). Synthesis, Herbicidal Activity and Molecular Docking of some New Chloroacetamide Derivatives. Alexandria Science Exchange Journal, 42(2), 341-350. [Link]

-

Bogdanović, A., Lazić, A., Grujić, S., Dimkić, I., Stanković, S., & Petrović, S. (2021). N-(substituted phenyl)-2-chloroacetamides: LSER and LFER study. Journal of the Serbian Chemical Society, 86(3), 271-285. [Link]

-

Al-Obeidi, F. A., Al-Ghanayem, A. A., & Abdel-Hafiz, M. A. (2013). Discovery of 2-phenyl-N-(5-(trifluoromethyl)-1, 3, 4-thiadiazol-2-yl) acetamide derivatives as apoptosis inducers via the caspase pathway with potential anticancer activity. Archiv der Pharmazie, 346(11), 812-818. [Link]

-

El-Zemity, S. R., Esmaiel, K. E., & Badawy, M. E. (2021). Synthesis, Herbicidal Activity and Molecular Docking of some New Chloroacetamide Derivatives. Alexandria Science Exchange Journal, 42(2), 341-350. [Link]

-

da Silva, A. C. A., de Faria, R. O., de Oliveira, T. B., de Fátima, Â., & de Oliveira, L. D. (2020). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl) acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. Journal of the Brazilian Chemical Society, 31, 2379-2390. [Link]

-

Abdel-Samad, A. L., El-Saadi, M. T., Gouda, A. M., & AboulMagd, A. M. (2023). Pyrrolizine/indolizine-bearing (un) substituted isoindole moiety: design, synthesis, antiproliferative and MDR reversal activities, and in silico studies. RSC advances, 13(45), 31693-31713. [Link]

-

Rani, N., Sharma, A., & Gupta, G. (2021). An Overview of New Acetamide Derivatives in COX-II Inhibitors. International Journal of Pharmaceutical and Bio-Medical Science, 1(1), 22-29. [Link]

-

Zerin, T., Kim, Y. S., Hong, Y., Song, H. Y., & Kim, J. K. (2021). Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo. International journal of molecular medicine, 47(6), 1-14. [Link]

-

N/A. [Link]

-

Al-IRAQI, W. A. (2018). Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/ 4-bromophenyl)-1, 3-thiazole derivatives. Iraqi Journal of Pharmaceutical Sciences (P-ISSN 1683-1527 E-ISSN 2521-3512), 27(1), 101-110. [Link]

-

AL-Masoudi, W. A. (2020). Synthesis of 2-(4-methylphenoxy)-N-(4-(4-bromophenyl) thiazol-2-yl) acetamide. [Link]

-